

4-(BenzylOxy)-2-fluorobenzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(BenzylOxy)-2-fluorobenzoic acid

Cat. No.: B176245

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **4-(BenzylOxy)-2-fluorobenzoic acid**

Abstract

This technical guide provides a comprehensive analysis of **4-(BenzylOxy)-2-fluorobenzoic acid**, with a primary focus on its melting point—a critical parameter for assessing purity, stability, and suitability for drug development and materials science applications. We will delve into the theoretical underpinnings of melting point analysis, present detailed, field-proven protocols for its experimental determination using both classical and modern thermal analysis techniques, and discuss the key factors that influence measurement accuracy. This document is intended for researchers, scientists, and quality control professionals who require a robust understanding of how to characterize this important chemical intermediate.

Introduction to 4-(BenzylOxy)-2-fluorobenzoic acid

4-(BenzylOxy)-2-fluorobenzoic acid (CAS No. 114045-96-4) is a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science.^[1] Its molecular structure, which combines a benzoic acid core with a fluorine substituent and a benzylOxy group, imparts a unique combination of electronic properties, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the benzylOxy group can donate electron density to the aromatic ring through resonance.^[1] This electronic interplay makes the compound a valuable intermediate for synthesizing complex molecules where fine-tuning binding affinity, bioavailability, and other pharmacokinetic properties is essential.^[1]

The benzyloxy group also serves as a versatile protecting group, enabling selective functionalization at other positions on the molecule.^[1] Given its role as a high-value intermediate, ensuring the identity and purity of **4-(BenzylOxy)-2-fluorobenzoic acid** is paramount. The melting point is the first and one of the most critical indicators of material quality.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental work. The key identifiers and properties for **4-(BenzylOxy)-2-fluorobenzoic acid** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-fluoro-4-(phenylmethoxy)benzoic acid	[2]
CAS Number	114045-96-4	[2] [3]
Molecular Formula	C ₁₄ H ₁₁ FO ₃	[2] [3]
Molecular Weight	246.23 g/mol	[2] [3]
Appearance	White to off-white or pale cream solid (crystals or powder)	[2] [4]
Melting Point	163.0 - 169.0 °C (by DSC)	[4]
	[2] [3]	

The Critical Role of Melting Point in Scientific Research

The melting point is more than a simple physical constant; it is a sentinel indicator of a substance's purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid state to the liquid state.

- Purity Assessment: A pure crystalline compound typically exhibits a sharp melting point range of 0.5 to 1.0 °C. The presence of impurities disrupts the crystal lattice, which requires less energy to break apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a broad or depressed melting range is a strong indication of an impure sample.
- Identification: If an authentic, high-purity sample of a compound is available, a mixed melting point experiment can be used to confirm the identity of an unknown sample. If the unknown is the same as the authentic sample, the mixture's melting point will be sharp and unchanged. If they are different, the melting point will be depressed and broad.
- Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can be critical in drug development, as polymorphs can have different melting points, solubilities, and bioavailabilities. Techniques like Differential Scanning Calorimetry (DSC) are instrumental in identifying and characterizing these forms.

Experimental Determination of Melting Point

Accurate determination requires meticulous technique and a calibrated instrument. Below are detailed protocols for two standard methods.

Method A: Digital Capillary Melting Point Apparatus

This is the most common and accessible method for routine analysis.

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and is fully liquid (clear point) are recorded as the melting range.

Step-by-Step Protocol:

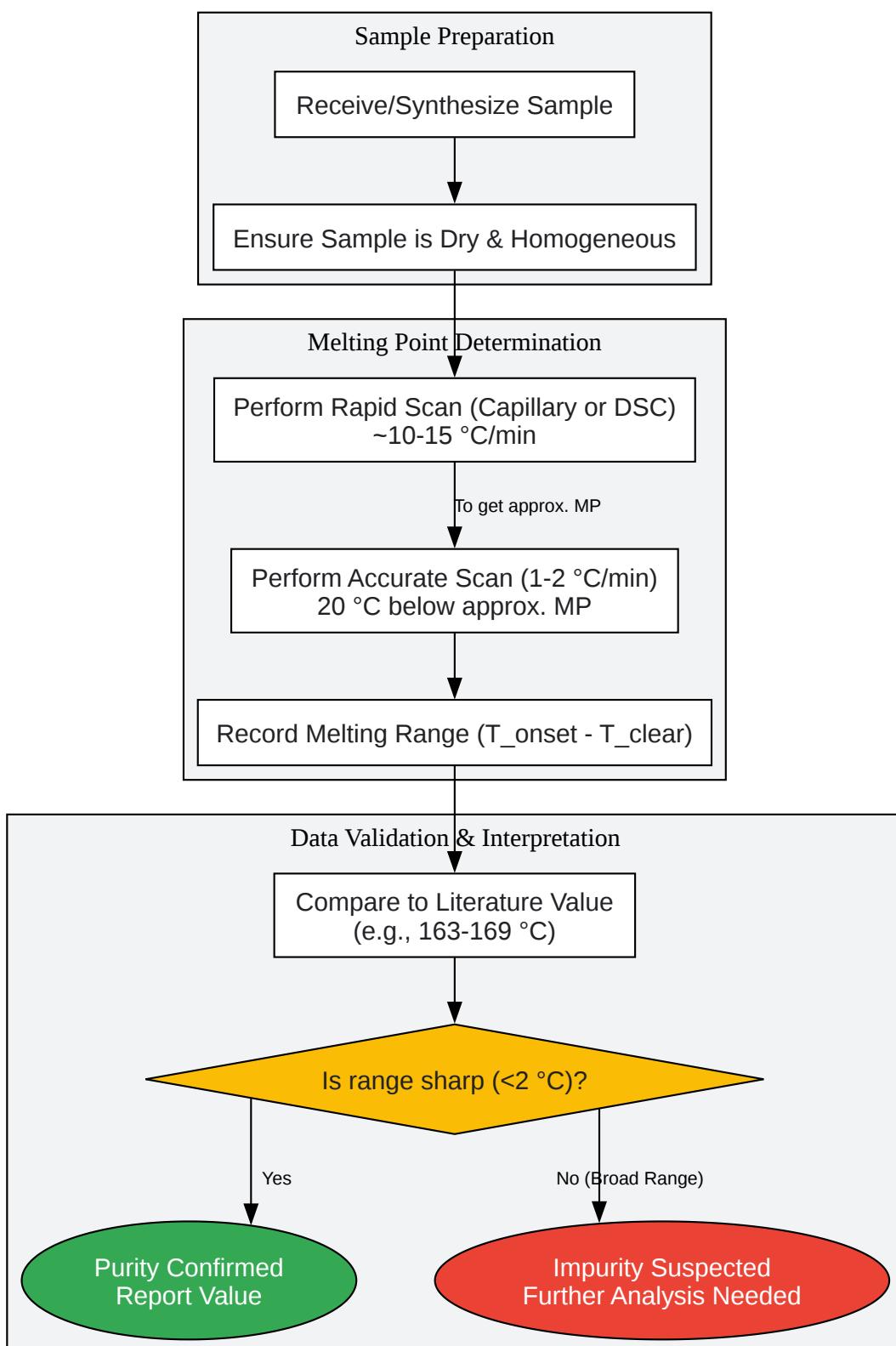
- Sample Preparation:
 - Ensure the **4-(BenzylOxy)-2-fluorobenzoic acid** sample is completely dry and free of solvent. If necessary, dry under vacuum.

- Crush a small amount of the crystalline sample into a fine powder on a watch glass using a spatula.
- Capillary Loading:
 - Tap the open end of a glass capillary tube into the powder pile until a small amount of sample (2-3 mm height) enters the tube.
 - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A tightly packed sample ensures uniform heat transfer.
- Instrument Setup:
 - Insert the loaded capillary into the heating block of the apparatus.
 - Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point. For **4-(Benzylxy)-2-fluorobenzoic acid**, a target around 165 °C is expected.
- Measurement:
 - For the accurate measurement, prepare two more capillary samples.
 - Allow the instrument to cool to at least 20 °C below the approximate melting point found in the previous step.
 - Set the ramp rate to a slow value (1-2 °C/min). A slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
 - Record the temperature at the first sign of liquid formation (T_1).
 - Record the temperature when the entire sample has turned into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$. Repeat the measurement for confirmation.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

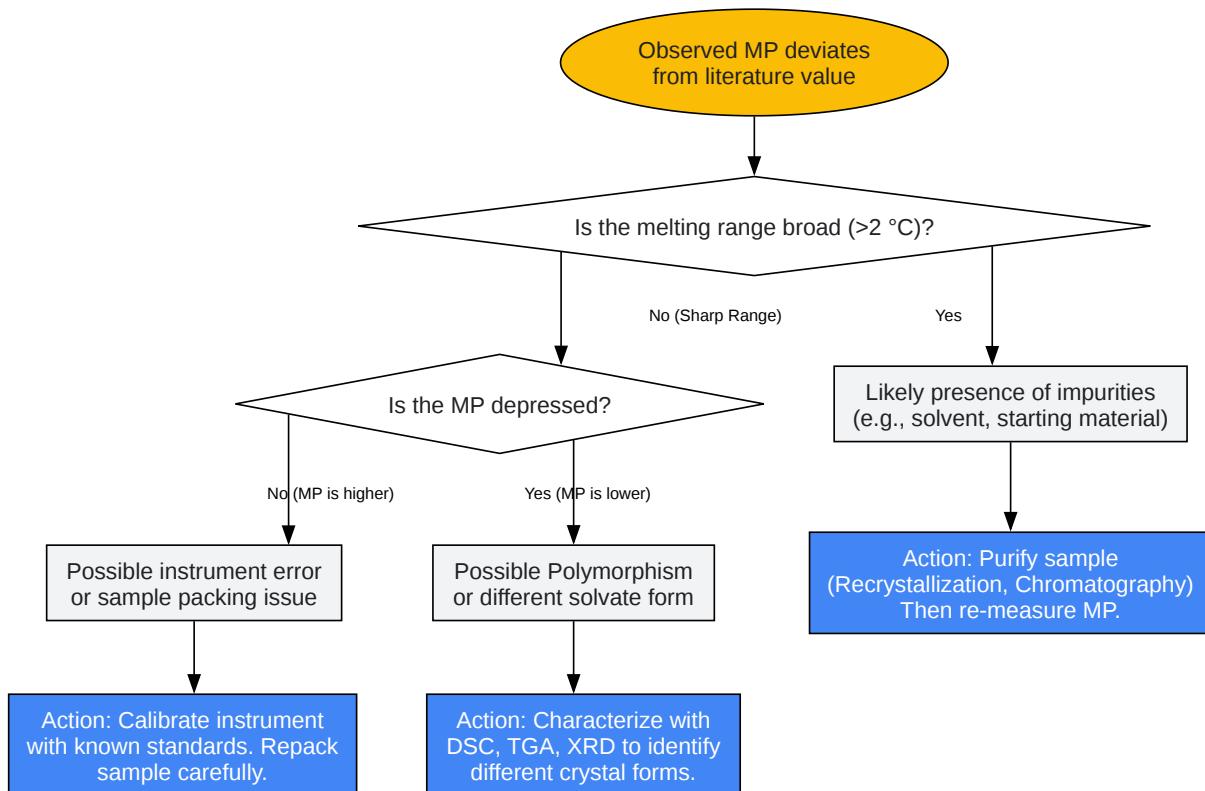
Principle: As the sample melts, it absorbs energy (an endothermic process). DSC measures this absorption, which appears as a peak in the thermogram. The onset temperature of this peak is typically reported as the melting point.


Step-by-Step Protocol:

- Sample Preparation:
 - Accurately weigh 1-3 mg of the powdered **4-(BenzylOxy)-2-fluorobenzoic acid** into a tared aluminum DSC pan.
- Encapsulation:
 - Place the lid on the pan and crimp it using a sample press to create a hermetic seal. This prevents any loss of sample due to sublimation.
- Instrument Setup:
 - Place the sealed sample pan in the instrument's sample cell and an empty, sealed reference pan in the reference cell.
 - Program the instrument. A typical temperature program would be:
 - Equilibrate at 30 °C.
 - Ramp at 10 °C/min to 200 °C. (A standard rate for scouting and routine analysis).
 - Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
- Data Analysis:
 - The output is a thermogram of heat flow versus temperature.

- The melting event will appear as an endothermic peak.
- Using the instrument's analysis software, determine the extrapolated onset temperature of the peak. This is widely accepted as the melting point. The peak temperature and integrated peak area (enthalpy of fusion) can also be reported.

Experimental Workflow & Logic


The choice of method and the interpretation of results should follow a logical progression to ensure data integrity.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

Troubleshooting Unexpected Results

Deviations from the expected melting point of 163-169 °C warrant further investigation. The following flowchart provides a logical path for troubleshooting.

[Click to download full resolution via product page](#)

Caption: Troubleshooting guide for melting point analysis.

Conclusion

The melting point of **4-(BenzylOxy)-2-fluorobenzoic acid** is reliably reported within the range of 163-169 °C. This parameter serves as a crucial first-line assessment of material purity and identity. Accurate determination is achievable using either capillary methods or Differential Scanning Calorimetry, provided that strict protocols are followed regarding sample preparation and heating rates. Any significant deviation from the established range should trigger a systematic investigation into potential impurities, instrument calibration, or the possibility of polymorphism. For professionals in drug development, a thorough and precise characterization of this melting point is a non-negotiable step in ensuring the quality and consistency of this vital chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(BenzylOxy)-2,3-difluorobenzoic Acid|Research Chemical [benchchem.com]
- 2. 4-BenzylOxy-2-fluorobenzoic acid | 114045-96-4 [amp.chemicalbook.com]
- 3. 4-BenzylOxy-2-fluorobenzoic acid Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd on Chemsoc.com [m.chemsoc.com]
- 4. H31488.06 [thermofisher.com]
- To cite this document: BenchChem. [4-(BenzylOxy)-2-fluorobenzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176245#4-benzylOxy-2-fluorobenzoic-acid-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com